![molecular formula C10H10N2O3S B12107777 5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B12107777.png)
5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-METHOXYPHENOXYMETHYL)-1,3,4-OXADIAZOLE-2-THIOL is a heterocyclic compound that contains an oxadiazole ring, a thiol group, and a methoxyphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-METHOXYPHENOXYMETHYL)-1,3,4-OXADIAZOLE-2-THIOL typically involves the reaction of 3-methoxyphenol with appropriate reagents to introduce the oxadiazole and thiol functionalities. One common method involves the nucleophilic aromatic substitution reaction between 3-methoxyphenol and a suitable halogenated precursor, followed by cyclization to form the oxadiazole ring and subsequent thiolation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-METHOXYPHENOXYMETHYL)-1,3,4-OXADIAZOLE-2-THIOL can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution of the methoxy group can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
5-(3-METHOXYPHENOXYMETHYL)-1,3,4-OXADIAZOLE-2-THIOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-(3-METHOXYPHENOXYMETHYL)-1,3,4-OXADIAZOLE-2-THIOL involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins, affecting their function. The oxadiazole ring can interact with various biological targets, influencing cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(3-METHOXYPHENOXYMETHYL)-2-FUROIC ACID: Similar structure but contains a furoic acid moiety instead of an oxadiazole ring.
3-METHOXYPHENOXYMETHYL-1,2,4-TRIAZOLE: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
5-(3-METHOXYPHENOXYMETHYL)-1,3,4-OXADIAZOLE-2-THIOL is unique due to the presence of both an oxadiazole ring and a thiol group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development.
Eigenschaften
Molekularformel |
C10H10N2O3S |
|---|---|
Molekulargewicht |
238.27 g/mol |
IUPAC-Name |
5-[(3-methoxyphenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C10H10N2O3S/c1-13-7-3-2-4-8(5-7)14-6-9-11-12-10(16)15-9/h2-5H,6H2,1H3,(H,12,16) |
InChI-Schlüssel |
LTFGLQCXRUVLPO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC=C1)OCC2=NNC(=S)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





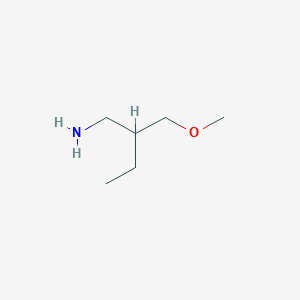
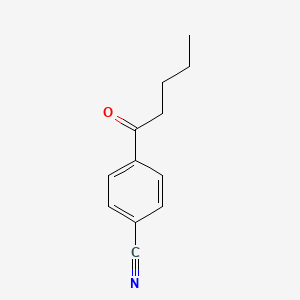

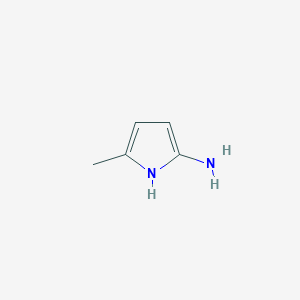
![8-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-1H-quinolin-2-one;hydrochloride](/img/structure/B12107732.png)
![[3-(3-aminophenyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B12107742.png)

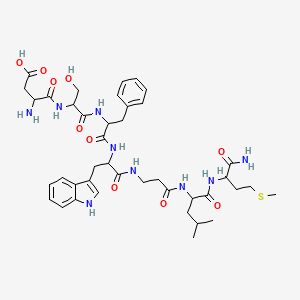

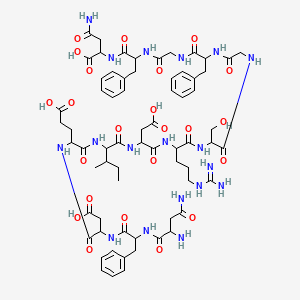
![2-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]aniline](/img/structure/B12107774.png)
